(S)-benzoin

Catalog No.
S598361
CAS No.
5928-67-6
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-benzoin

CAS Number

5928-67-6

Product Name

(S)-benzoin

IUPAC Name

(2S)-2-hydroxy-1,2-diphenylethanone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1

InChI Key

ISAOCJYIOMOJEB-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O

(S)-benzoin is a benzoin. It is an enantiomer of a (R)-benzoin.

(S)-Benzoin (CAS 5928-67-6), also known as (S)-(+)-benzoin or (2S)-2-hydroxy-1,2-diphenylethanone, is an enantiopure alpha-hydroxy ketone that serves as a critical chiral building block in asymmetric synthesis [1]. As a stable, off-white crystalline solid with a melting point of 135-137 °C and a specific rotation of [α]D +115° (c = 1.5 in acetone), it provides a reliable, stereochemically defined starting material for the production of chiral ligands, auxiliaries, and pharmaceutical intermediates [2]. For industrial and laboratory procurement, the primary value of (S)-benzoin lies in its high enantiomeric excess (typically >98% ee), which allows chemists to bypass complex, low-yield resolution steps or sensitive biocatalytic reductions required when starting from racemic benzoin or achiral benzil [3].

Substituting (S)-benzoin with cheaper racemic benzoin or achiral benzil introduces severe process inefficiencies and stereochemical liabilities [1]. Standard kinetic resolution of racemic benzoin inherently wastes 50% of the starting material, while advanced Dynamic Kinetic Resolution (DKR) requires expensive dual-catalyst systems (e.g., immobilized lipases combined with heterogeneous zirconium catalysts) and extended reaction times just to approach acceptable enantiopurity[2]. Furthermore, attempting to synthesize downstream targets like hydrobenzoin from racemic benzoin or benzil yields complex mixtures of meso, (R,R), and (S,S) stereoisomers. Separating these diastereomers requires resource-intensive chromatography or fractional crystallization, which drastically reduces overall yield and increases the cost of goods compared to starting with enantiopure (S)-benzoin [3].

Bypassing the Yield Limits of Dynamic Kinetic Resolution (DKR)

Procuring enantiopure (S)-benzoin guarantees 100% atom economy for (S)-pathway syntheses, whereas utilizing racemic benzoin requires complex Dynamic Kinetic Resolution (DKR). State-of-the-art DKR processes require dual catalysts (e.g., Lipase TL and Zr-TUD-1) at 50 °C for over 2.5 hours, and frequently plateau at 88-94% ee with isolated yields dropping significantly due to purification losses [1]. By starting with commercial (S)-benzoin (>98% ee), process chemists eliminate the need for expensive immobilized enzymes and heterogeneous racemization catalysts [2].

Evidence DimensionEnantiomeric Excess and Process Yield
Target Compound Data(S)-benzoin: >98% ee directly available; 100% active enantiomer utilization.
Comparator Or BaselineRacemic benzoin (via DKR): Requires 2.5+ hours, dual catalysts, achieving ~88-94% ee with <100% isolated yield.
Quantified DifferenceEliminates 100% of the resolution step time and catalyst costs while providing superior baseline ee%.
ConditionsDKR using Lipase TL and Zr-TUD-1 in organic solvents at 50 °C vs. direct procurement.

Purchasing enantiopure (S)-benzoin is more cost-effective for scale-up than investing in the reagents, enzymes, and reactor time required to resolve racemic mixtures.

Stereocontrol in the Synthesis of Hydrobenzoin Chiral Ligands

Hydrobenzoins are critical chiral ligands and auxiliaries. Chemical reduction of enantiopure (S)-benzoin allows for stereospecific conversion to (S,S)-hydrobenzoin or targeted (R,S)-diastereomers. In contrast, reducing achiral benzil or racemic benzoin using standard methods yields a complex mixture of meso-hydrobenzoin and dl-hydrobenzoin (often near 1:1 ratios) [1]. Even advanced biocatalytic reductions of benzil require strict pH control (e.g., exactly pH 7.0 using Talaromyces flavus) to achieve a 97:3 dl/meso ratio of hydrobenzoin [2]. Starting with (S)-benzoin locks in the C1 stereocenter, simplifying downstream purification.

Evidence DimensionDownstream Diastereomeric Purity
Target Compound Data(S)-benzoin: Direct precursor to stereopure (S,S)-hydrobenzoin or specific diastereomers.
Comparator Or BaselineBenzil / Racemic benzoin: Yields mixed meso and dl-hydrobenzoin isomers requiring complex separation.
Quantified DifferencePrevents the formation of up to 50% undesired meso- or opposite-enantiomer byproducts during reduction.
ConditionsChemical or biocatalytic reduction to hydrobenzoin derivatives.

Using (S)-benzoin prevents the catastrophic yield loss and chromatographic expense associated with separating hydrobenzoin diastereomers.

Avoiding the Scale-Up Bottlenecks of Biocatalytic Benzil Reduction

While (S)-benzoin can be synthesized in-house via the biocatalytic reduction of benzil, this process is highly inefficient for routine procurement. Studies show that using specialized strains like Bacillus cereus Tim-r01 or Penicillium claviforme requires 3 to 5 days of incubation to achieve 94-95% ee and ~92% yield [1]. Furthermore, the low aqueous solubility of benzil and the toxicity of the substrates to the microorganisms severely limit the maximum achievable concentration (often capped at ~12.9 g/L in specialized liquid-liquid interface bioreactors) [2]. Procuring commercial (S)-benzoin instantly bypasses these volumetric productivity limits.

Evidence DimensionProduction Time and Volumetric Throughput
Target Compound DataCommercial (S)-benzoin: Immediate availability at >98% ee.
Comparator Or BaselineIn-house biocatalysis from benzil: Requires 3-5 days; limited to ~12-13 g/L substrate concentrations.
Quantified DifferenceSaves 72-120 hours of bioreactor time per batch and eliminates concentration limits imposed by substrate toxicity.
ConditionsMicrobial reduction using P. claviforme or B. cereus in interface bioreactors.

For industrial scale-up, purchasing the enantiopure building block is vastly superior to managing the low volumetric throughput and extended cycle times of fungal bioreductions.

Synthesis of (S,S)-Hydrobenzoin-Derived Chiral Ligands

Because (S)-benzoin already possesses the required (S)-configuration at the C1 position, it is the optimal precursor for synthesizing (S,S)-hydrobenzoin via stereoselective reduction. These hydrobenzoin derivatives are widely utilized as chiral ligands and auxiliaries in titanium- and boron-catalyzed asymmetric transformations, where high diastereomeric purity is strictly required [1].

Chiral Auxiliaries for 1,3-Dipolar Cycloadditions

(S)-Benzoin is utilized to synthesize highly specific open-chain chiral auxiliaries. For example, derivatives of (S)-benzoin are employed in the stereoselective synthesis of highly substituted pyrrolidines via the 1,3-dipolar cycloaddition of azomethine ylides, serving as a robust alternative to traditional cyclohexyl-based auxiliaries [2].

Precursor for Chiral Epoxides and Pharmaceutical Intermediates

The defined stereocenter and adjacent ketone/hydroxyl functionalities make (S)-benzoin an excellent building block for synthesizing chiral epoxides and complex pharmaceutical APIs. Using the enantiopure form prevents the propagation of unwanted enantiomers through multi-step drug synthesis, ensuring compliance with strict stereochemical purity requirements in medicinal chemistry [3].

XLogP3

2.1

UNII

BG0X2899M2

Wikipedia

(+)-benzoin

Dates

Last modified: 08-15-2023

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